Cas no 458566-77-3 ((2R,3R)-2-methyloxolan-3-amine)
(2R,3R)-2-methyloxolan-3-amine Chemical and Physical Properties
Names and Identifiers
-
- D-threo-Pentitol,3-amino-1,4-anhydro-2,3,5-trideoxy-(9CI)
- D-threo-Pentitol, 3-amino-1,4-anhydro-2,3,5-trideoxy-
- (2R,3R)-2-methyloxolan-3-amine
-
- MDL: MFCD19213603
- Inchi: 1S/C5H11NO/c1-4-5(6)2-3-7-4/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1
- InChI Key: OBFFLNVYKSXULV-RFZPGFLSSA-N
- SMILES: N[C@@H]1CCO[C@@H]1C
(2R,3R)-2-methyloxolan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-220675-1.0g |
(2R,3R)-2-methyloxolan-3-amine |
458566-77-3 | 1g |
$1190.0 | 2023-05-24 | ||
| Enamine | EN300-220675-0.05g |
(2R,3R)-2-methyloxolan-3-amine |
458566-77-3 | 0.05g |
$1000.0 | 2023-08-31 | ||
| Enamine | EN300-220675-0.1g |
(2R,3R)-2-methyloxolan-3-amine |
458566-77-3 | 0.1g |
$1047.0 | 2023-08-31 | ||
| Enamine | EN300-220675-0.25g |
(2R,3R)-2-methyloxolan-3-amine |
458566-77-3 | 0.25g |
$1094.0 | 2023-08-31 | ||
| Enamine | EN300-220675-0.5g |
(2R,3R)-2-methyloxolan-3-amine |
458566-77-3 | 0.5g |
$1142.0 | 2023-08-31 | ||
| Enamine | EN300-220675-2.5g |
(2R,3R)-2-methyloxolan-3-amine |
458566-77-3 | 2.5g |
$2483.0 | 2023-08-31 | ||
| Enamine | EN300-220675-5.0g |
(2R,3R)-2-methyloxolan-3-amine |
458566-77-3 | 5g |
$4894.0 | 2023-05-24 | ||
| Enamine | EN300-220675-10.0g |
(2R,3R)-2-methyloxolan-3-amine |
458566-77-3 | 10g |
$9539.0 | 2023-05-24 | ||
| Enamine | EN300-220675-1g |
(2R,3R)-2-methyloxolan-3-amine |
458566-77-3 | 1g |
$1190.0 | 2023-08-31 | ||
| Enamine | EN300-220675-5g |
(2R,3R)-2-methyloxolan-3-amine |
458566-77-3 | 5g |
$4894.0 | 2023-08-31 |
(2R,3R)-2-methyloxolan-3-amine Related Literature
-
Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on (2R,3R)-2-methyloxolan-3-amine
Introduction to (2R,3R)-2-methyloxolan-3-amine and Its Significance in Modern Chemical Research
The compound with the CAS number 458566-77-3 is identified as (2R,3R)-2-methyloxolan-3-amine, a molecule that has garnered significant attention in the field of chemical and biomedical research. This chiral oxolane derivative exhibits unique structural and functional properties, making it a valuable candidate for various applications in drug discovery and synthetic chemistry.
In recent years, the demand for enantiomerically pure compounds has surged due to their critical role in pharmaceutical development. The stereochemistry of (2R,3R)-2-methyloxolan-3-amine is particularly noteworthy, as it provides a scaffold that can be modified to develop novel therapeutic agents. The presence of the oxolane ring and the amine functional group offers multiple sites for chemical modification, enabling the synthesis of a diverse range of derivatives with tailored biological activities.
One of the most compelling aspects of this compound is its potential application in the development of protease inhibitors. Proteases are enzymes that play a crucial role in numerous biological processes, and their inhibition is a key strategy in the treatment of various diseases, including cancer and infectious disorders. The oxolane ring in (2R,3R)-2-methyloxolan-3-amine provides a rigid framework that can mimic the transition state of substrate binding, making it an effective scaffold for designing potent protease inhibitors.
Recent studies have highlighted the importance of stereoelectronic effects in determining the binding affinity and specificity of enzyme-inhibitor interactions. The specific configuration of (2R,3R)-2-methyloxolan-3-amine allows for precise interactions with target enzymes, enhancing its potential as a lead compound in drug development. For instance, researchers have demonstrated that derivatives of this compound can selectively inhibit certain proteases while minimizing off-target effects, a critical consideration in pharmaceutical design.
The synthesis of enantiomerically pure compounds like (2R,3R)-2-methyloxolan-3-amine poses significant challenges due to the need for highly selective reactions. However, advancements in asymmetric synthesis have made it increasingly feasible to produce such compounds on a scalable basis. Catalytic methods involving transition metals have been particularly effective in achieving high enantioselectivity during the synthesis of chiral oxolanes. These methods not only improve yield but also reduce environmental impact by minimizing waste generation.
In addition to its pharmaceutical applications, (2R,3R)-2-methyloxolan-3-amine has shown promise in materials science. The unique structural features of this compound make it an attractive building block for designing polymers with specialized properties. For example, its ability to form stable hydrogen bonds has been exploited to create high-performance coatings and adhesives. These materials exhibit enhanced durability and chemical resistance, making them suitable for demanding industrial applications.
The growing interest in green chemistry has also driven research into sustainable synthetic routes for compounds like (2R,3R)-2-methyloxolan-3-amine. Researchers are exploring biocatalytic methods that utilize enzymes as catalysts to achieve selective transformations under mild conditions. Such approaches align with the principles of green chemistry by reducing energy consumption and minimizing the use of hazardous reagents. Furthermore, biocatalysis often proceeds under ambient conditions, which can further enhance sustainability.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques have been instrumental in understanding the interactions between (2R,3R)-2-methyloxolan-3-amine and biological targets. By simulating these interactions at the molecular level, researchers can predict binding affinities and optimize lead structures before conducting experimental validation. This approach not only accelerates the drug discovery process but also reduces costs associated with trial-and-error experimentation.
In conclusion, (2R,3R)-2-methyloxolan-3-amine (CAS no: 458566-77-3) represents a versatile and promising compound with applications spanning pharmaceuticals and materials science. Its unique stereochemistry and functional groups make it an excellent scaffold for developing novel therapeutic agents and advanced materials. As research continues to evolve, this compound is likely to play an increasingly important role in addressing some of the most pressing challenges in modern science and technology.
458566-77-3 ((2R,3R)-2-methyloxolan-3-amine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)